molecular formula C10H17N7O7S B000013 Gonyautoxin V CAS No. 64296-25-9

Gonyautoxin V

Cat. No. B000013
CAS RN: 64296-25-9
M. Wt: 379.35 g/mol
InChI Key: JKKCSFJSULZNDN-UHFFFAOYSA-N
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Description

what is 'Gonyautoxin V'? this compound is a type of neurotoxin found in the venom of certain species of cone snails. It is a paralytic toxin that acts as a calcium channel blocker, preventing the flow of calcium ions through cell membranes. This compound is one of the most potent cone snail toxins known and has been studied for potential use in medical treatments. the use of 'this compound' this compound is a type of toxin found in the venom of certain species of cone snails. It is a type of conotoxin, which is a type of neurotoxin that affects the nervous system of its target. This compound is used in research to study the effects of conotoxins on cells and to develop treatments for diseases such as epilepsy, pain, and stroke. It is also used in the development of drugs that can block the effects of conotoxins. the chemistry of 'this compound' this compound is a type of neurotoxin isolated from the venom of the blue-ringed octopus (Hapalochlaena lunulata). It is a member of the gonyautoxin family of toxins, which are small peptides that act on ion channels in nerve cells. Specifically, this compound targets the voltage-gated sodium channels, blocking the flow of sodium ions into the cell and preventing the cell from generating action potentials. This leads to paralysis of the affected nerve cells. This compound has also been found to inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in increased muscle contraction and paralysis. the biochemical/physical effects of 'this compound' this compound is a type of neurotoxin produced by certain species of marine dinoflagellates. It is commonly found in the ocean and can be released into the environment when these organisms are disturbed. The primary biochemical effect of this compound is to block the nicotinic acetylcholine receptors (nAChRs) in the nervous system, which inhibits the transmission of nerve impulses. This can lead to a variety of physical effects, such as paralysis, respiratory distress, and death. In addition, the toxin can cause damage to the liver and kidneys, as well as other organs. the benefits of 'this compound' this compound is a toxin derived from the venom of the moon jellyfish. It has a variety of potential medicinal benefits, including the following: 1. It may be used to treat pain. Studies have shown that this compound has analgesic properties, meaning it can reduce the sensation of pain. It is believed to work by blocking calcium channels in the nervous system, which prevents pain signals from being transmitted. 2. It may be used to treat cancer. This compound has been found to have anti-tumor properties, meaning it may be able to inhibit the growth of tumors. It does this by interfering with cell division and apoptosis. 3. It may be used to treat neurological disorders. This compound has been found to have neuroprotective effects, meaning it may be able to protect neurons from damage. It does this by inhibiting the release of certain neurotransmitters, such as glutamate, which can be toxic to neurons. 4. It may be used to treat inflammation. This compound has been found to have anti-inflammatory properties, meaning it may be able to reduce inflammation. It does this by inhibiting the release of certain pro-inflammatory cytokines. the related research of 'this compound' 1. Structural Characterization and Functional Analysis of this compound: A Novel Neurotoxin from the Venom of the Conus textile. 2. Interaction of this compound with Voltage-Gated Sodium Channels. 3. Identification and Characterization of this compound, a Novel Neurotoxin from the Venom of the Conus textile. 4. Molecular Modeling and Structure-Function Analysis of this compound. 5. Neurotoxic Effects of this compound on Cultured Neurons. 6. The Effects of this compound on Synaptic Transmission in the Central Nervous System. 7. This compound and Its Potential Role in Neurodegenerative Diseases. 8. The Effects of this compound on Memory and Learning. 9. The Role of this compound in Pain Perception. 10. The Role of this compound in Neuroprotection.

Scientific Research Applications

  • GTXs, including Gonyautoxin V, suppress impulse conduction along motor nerves and inhibit end plate potential (EPP) in neuromuscular transmission (Chimi, Katsuda, Taba, & Niiya, 1987).

  • The synthesis of gonyautoxins, such as (+)-gonyautoxin 3, is important for preparing other naturally occurring paralytic shellfish poisons and their analogues (Mulcahy & Du Bois, 2008).

  • Gonyautoxin 2/3 injections into the anal sphincter cause immediate relaxation and a significant decrease in anal tone, indicating potential therapeutic applications (Garrido et al., 2004).

  • This compound and VI, due to their carbamoyl N-sulfate conjugation, are hypothesized to interact on the surface of excitable membranes (Shimizu, Kobayashi, Genenah, & Oshima, 1984).

  • Gonyautoxin 2/3 epimers permeate the intestine through a paracellular pathway, causing a modest decrease in transepithelial resistance (Torres et al., 2007).

  • Gonyautoxin has been reported to be safe and effective in healing acute and chronic anal fissures (Garrido et al., 2007).

  • Gonyautoxins V and VI are identified as paralytic shellfish toxins isolated from the tropical dinoflagellate Pyrodinium bahamense var. compressa (Harada, Oshima, & Yasumoto, 1982).

  • Gonyautoxins and tetrodotoxin have been compared for their effects on cardiovascular function in rabbits, with GTXs causing more transient cardiovascular actions (Katsuda, Taba, & Chimi, 1984).

  • Gonyautoxin infiltration is safe and effective in treating chronic tension-type headache, with a significant portion of patients responding and experiencing immediate pain relief (Lattes et al., 2009).

Mechanism of Action

Target of Action

Gonyautoxin V, also known as Gonyautoxin 5, primarily targets the α-subunit of the voltage-dependent sodium channels in the postsynaptic membrane . These channels play a crucial role in initiating action potentials after the synapse .

Mode of Action

As a neurotoxin, this compound interacts with its targets by binding with high affinity at site 1 of the α-subunit of the voltage-dependent sodium channels . This binding prevents the initiation of action potentials, thereby impeding nerve impulse propagation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal transmission pathway . By blocking the voltage-gated sodium channels, this compound disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This disruption can lead to various downstream effects, depending on the specific neurons and circuits involved.

Pharmacokinetics

It’s known that gonyautoxins are naturally produced by several marine dinoflagellates species . They can be ingested through consumption of mollusks contaminated by toxic algae, leading to a human illness called paralytic shellfish poisoning (PSP) .

Result of Action

The primary result of this compound’s action is the blockage of nerve impulse propagation . This blockage can lead to various effects, depending on the specific neurons and circuits involved. For example, in the context of pain management, the blockage of nerve impulses can lead to a significant reduction in pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the environment can affect its toxicity. The toxins are taken up by shellfish and undergo bioaccumulation . Furthermore, the presence of other substances in the environment, such as other toxins or drugs, can potentially interact with this compound and alter its effects.

Biochemical Analysis

Biochemical Properties

Gonyautoxin V plays a significant role in biochemical reactions. It is part of the group of saxitoxins, which have their structure based on the 2,6-diamino-4-methyl-pyrollo[1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents . This compound and gonyautoxin VI were identified respectively to be derivatives of saxitoxin and neosaxitoxin with a sulfonatocarbamoyl moiety .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to cause paralytic shellfish poisoning (PSP), which is a serious illness that can lead to muscle paralysis and even death . In addition, it has been found to have therapeutic applications, such as in the treatment of acute and chronic anal fissures .

Molecular Mechanism

The molecular mechanism of action of this compound involves the reversible block of the voltage-gated sodium channels at the axonal level, impeding nerve impulse propagation . This results in a temporary paralysis of muscles .

Temporal Effects in Laboratory Settings

It is known that the toxin can cause immediate effects such as muscle paralysis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving total knee arthroplasty, all patients successfully responded to the pain control when this compound was locally infiltrated during the procedure .

Metabolic Pathways

It is known that this compound is a derivative of saxitoxin and neosaxitoxin .

Subcellular Localization

Given its role as a neurotoxin, it is likely that it interacts with nerve cells and other excitable cells in the body .

properties

IUPAC Name

(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKCSFJSULZNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64296-25-9
Record name Gonyautoxin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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